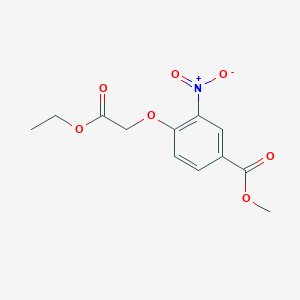![molecular formula C12H23NO4 B12592751 8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid CAS No. 651021-09-9](/img/structure/B12592751.png)
8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid is a chemical compound with the molecular formula C12H23NO4. It contains 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . This compound is known for its unique structure, which includes an ethoxyethylideneamino group attached to an octanoic acid backbone.
Preparation Methods
The synthesis of 8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid involves several steps, typically starting with the preparation of the ethoxyethylideneamino group, which is then attached to the octanoic acid backbone. The specific reaction conditions and reagents used can vary, but common methods include the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product.
Chemical Reactions Analysis
8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Scientific Research Applications
8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, such as drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethylideneamino group can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid include other aminooxy acids and derivatives. These compounds share structural similarities but may differ in their specific functional groups or chain lengths. The uniqueness of this compound lies in its specific combination of the ethoxyethylideneamino group with the octanoic acid backbone, which imparts distinct chemical and biological properties .
Properties
CAS No. |
651021-09-9 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
8-(1-ethoxyethylideneamino)oxyoctanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-3-16-11(2)13-17-10-8-6-4-5-7-9-12(14)15/h3-10H2,1-2H3,(H,14,15) |
InChI Key |
ZDNJSXLBBMHXCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NOCCCCCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)

![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
![2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide](/img/structure/B12592695.png)
![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)
![Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-](/img/structure/B12592722.png)
![8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12592728.png)
![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)

![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12592770.png)
